molecular formula C15H18N6O4 B2692371 N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine CAS No. 672944-29-5

N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine

Cat. No.: B2692371
CAS No.: 672944-29-5
M. Wt: 346.347
InChI Key: ITZURTNZEDLAEW-UHFFFAOYSA-N
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Description

N4-(2-Methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrimidine core, a privileged scaffold in therapeutics due to its presence in essential biological molecules like nucleic acids and vitamins . Its structure is substituted with a 2-methoxyphenyl group at the N4 position, a morpholino ring at the 2-position, and a nitro group at the 5-position. The morpholino group is known to enhance solubility and hydrogen-bonding capacity, which can improve pharmacokinetic properties and target interaction . The nitro group is a strong electron-withdrawing moiety that can stabilize molecular interactions with biological targets and is a common feature in bioactive pyrimidines . Pyrimidine-based compounds, particularly 4,6-diamino derivatives, have been extensively explored as potent inhibitors of biological targets such as the Epidermal Growth Factor Receptor (EGFR) for conditions like non-small cell lung cancer . The specific substitution pattern on this compound makes it a valuable intermediate or candidate for developing novel therapeutic agents, with potential applications in anticancer, antimicrobial, and anti-inflammatory research . It serves as a key building block for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research purposes in chemistry and biology laboratories. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-N-(2-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-24-11-5-3-2-4-10(11)17-14-12(21(22)23)13(16)18-15(19-14)20-6-8-25-9-7-20/h2-5H,6-9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZURTNZEDLAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally similar pyrimidine derivatives from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
N4-(2-Methoxyphenyl)-2-Morpholino-5-Nitropyrimidine-4,6-Diamine 2-Methoxyphenyl (N4), Morpholino (C2), Nitro (C5) C15H17N7O4* 371.35* Morpholino enhances solubility; nitro group increases electron-withdrawing effects.
N4-(2-Methoxy-4-Nitrophenyl)-5-Nitropyrimidine-4,6-Diamine 2-Methoxy-4-nitrophenyl (N4), Nitro (C5) C11H10N6O5 306.24 Additional nitro group at phenyl ring increases polarity but may reduce bioavailability.
N4-(3,4-Dimethylphenyl)-2-(4-Ethylpiperazinyl)-5-Nitropyrimidine-4,6-Diamine 3,4-Dimethylphenyl (N4), 4-Ethylpiperazinyl (C2), Nitro (C5) C19H24N8O2 396.45 Piperazinyl group introduces basicity; ethyl substituent enhances lipophilicity.
N4-(2-Methoxyphenyl)-2-(3-Methylpiperidinyl)-5-Nitropyrimidine-4,6-Diamine 2-Methoxyphenyl (N4), 3-Methylpiperidinyl (C2), Nitro (C5) C17H22N6O3 358.40 Methylpiperidinyl adds steric bulk, potentially hindering target binding.
5-[(4-Fluoroanilino)Methyl]-6-Methyl-N-(4-Methylphenyl)-2-Phenylpyrimidin-4-Amine 4-Methylphenyl (N4), Fluorophenyl (C5), Phenyl (C2) C26H24FN5 425.50 Fluorine improves metabolic stability; methyl groups increase hydrophobicity.

*Calculated based on substituent contributions.

Key Structural Differences and Implications

Morpholino vs. Piperazinyl/Piperidinyl Groups: The morpholino group (oxygen-containing) in the target compound improves water solubility due to its polar ether linkage, whereas piperazinyl (e.g., in ) and piperidinyl (e.g., in ) groups are more basic and lipophilic, affecting membrane permeability . Morpholino’s electron-donating nature may stabilize the pyrimidine ring, contrasting with the electron-withdrawing nitro group at C5 .

Nitro Group Positioning: The nitro group at C5 is conserved across all compounds, suggesting a critical role in electronic modulation or target binding.

Aryl Substituent Variations :

  • The 2-methoxyphenyl group in the target compound and provides moderate steric hindrance and hydrogen-bonding capacity. In contrast, 3,4-dimethylphenyl () and 4-methylphenyl () substituents enhance hydrophobicity, favoring lipid bilayer interactions .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding: highlights intramolecular N–H⋯N bonds in pyrimidine derivatives, which stabilize molecular conformation and influence crystal packing. The target compound’s morpholino group may participate in similar interactions, affecting solubility and stability .
  • Crystal Packing: Weak interactions like C–H⋯F and π–π stacking (observed in ) are critical for solid-state stability. The morpholino group’s polarity might reduce such interactions compared to fluorophenyl or methylphenyl groups.

Biological Activity

N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H18N6O3
  • Molecular Weight : 318.35 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
  • Antioxidant Properties : Some studies have shown that nitro-substituted compounds possess antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : The presence of the morpholine group is associated with enhanced antimicrobial properties against various pathogens.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Inhibition of cell cycle progression
A549 (lung cancer)10.0Activation of caspase pathways

These results suggest that the compound has significant anticancer potential, particularly through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound exhibited a broad spectrum of activity, particularly against Gram-negative bacteria.

Case Studies and Research Findings

  • Case Study on Anticancer Effects : In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, indicating its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy Research : A comprehensive study published in Antibiotics journal evaluated various derivatives of nitropyrimidines for their antimicrobial properties. This compound was among the most potent compounds tested against resistant strains of bacteria.

Q & A

Basic: What are the optimized synthetic routes for N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine, and how can reaction yields be improved?

Answer:
The synthesis of this pyrimidine derivative typically involves multi-step reactions, including halogenation of the pyrimidine core followed by nucleophilic substitution with morpholine and 2-methoxyaniline. To improve yields, microwave-assisted synthesis or continuous flow chemistry can reduce reaction times and enhance efficiency . Green chemistry principles, such as using recyclable catalysts (e.g., Pd-based systems for coupling reactions), minimize waste and improve atom economy, as demonstrated in similar pyrimidine syntheses . Optimization of solvent systems (e.g., DMF/water mixtures) and temperature gradients during nitro-group introduction can also mitigate side reactions .

Advanced: How does the substitution pattern of the pyrimidine ring influence the compound's selectivity towards kinase targets?

Answer:
The morpholino group at position 2 and the 2-methoxyphenyl group at position 4 are critical for binding to kinase ATP pockets. Structural analogs show that the nitro group at position 5 enhances electron-withdrawing effects, stabilizing interactions with catalytic lysine residues in kinases like CDK2 or Aurora kinases . X-ray crystallography of related compounds reveals that the methoxy group’s orientation affects hydrogen bonding with hinge-region residues, while the morpholino moiety improves solubility and pharmacokinetics . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities and guide rational modifications .

Basic: What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Answer:

1H/13C NMR : Confirms substituent positions and purity. For example, the methoxyphenyl group’s aromatic protons appear as distinct doublets (δ 6.8–7.2 ppm), while morpholino protons resonate as a multiplet (δ 3.6–3.8 ppm) .

X-ray Crystallography : Resolves 3D conformation, including intramolecular hydrogen bonds (e.g., N–H⋯N between amine and pyrimidine nitrogens) and π-stacking interactions .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~432.15 g/mol) and isotopic patterns .

Advanced: What in vivo models are suitable for evaluating the anticancer efficacy of this compound, and what endpoints should be measured?

Answer:

  • Xenograft Models : Implant human cancer cell lines (e.g., MDA-MB-231 for breast cancer) into immunodeficient mice. Measure tumor volume reduction and apoptosis via TUNEL assays .
  • Pharmacodynamic Endpoints : Assess target engagement by quantifying phosphorylated kinases (e.g., p-CDK2) in tumor lysates using Western blotting .
  • Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to evaluate off-target effects.
  • Inflammation Models : For immunomodulatory potential, use LPS-induced acute pneumonia models in rats, measuring IL-6 and TNF-α suppression .

Advanced: How can discrepancies in biological activity data between in vitro and in vivo studies be systematically addressed?

Answer:

Bioavailability Analysis : Perform pharmacokinetic studies to measure plasma half-life and tissue distribution. Low oral bioavailability may explain reduced in vivo efficacy .

Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., nitro-reduction). Stabilize the compound via prodrug strategies or nanoformulations .

Target Engagement Validation : Compare in vitro IC50 values with in vivo target modulation using phospho-specific antibodies. Discrepancies may indicate compensatory pathways .

Standardized Assay Conditions : Ensure consistent cell lines, serum concentrations, and oxygen levels (normoxic vs. hypoxic) across studies to reduce variability .

Basic: What computational tools are recommended for predicting the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Schrödinger Suite or AutoDock to model binding modes in kinase ATP pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time (e.g., 100-ns simulations) .
  • QSAR Modeling : Build predictive models using datasets from structurally related pyrimidines to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: What strategies can resolve conflicting data regarding the compound’s cytotoxicity in different cancer cell lines?

Answer:

Genomic Profiling : Compare mutations (e.g., TP53, KRAS) or kinase expression levels (e.g., EGFR, CDK2) across cell lines using RNA-seq .

Combinatorial Screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify context-dependent efficacy .

Redox Sensitivity Assays : Measure ROS levels, as nitro groups may induce oxidative stress selectively in certain lines .

3D Spheroid Models : Mimic tumor microenvironments to assess penetration and hypoxia-driven resistance .

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